5-ethoxy-2-(phenethylthio)-1H-benzo[d]imidazole
CAS No.: 431882-36-9
Cat. No.: VC6880725
Molecular Formula: C17H18N2OS
Molecular Weight: 298.4
* For research use only. Not for human or veterinary use.
![5-ethoxy-2-(phenethylthio)-1H-benzo[d]imidazole - 431882-36-9](/images/structure/VC6880725.png)
Specification
CAS No. | 431882-36-9 |
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Molecular Formula | C17H18N2OS |
Molecular Weight | 298.4 |
IUPAC Name | 6-ethoxy-2-(2-phenylethylsulfanyl)-1H-benzimidazole |
Standard InChI | InChI=1S/C17H18N2OS/c1-2-20-14-8-9-15-16(12-14)19-17(18-15)21-11-10-13-6-4-3-5-7-13/h3-9,12H,2,10-11H2,1H3,(H,18,19) |
Standard InChI Key | DSNOCNZNVGOKNE-UHFFFAOYSA-N |
SMILES | CCOC1=CC2=C(C=C1)N=C(N2)SCCC3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
The benzimidazole scaffold consists of a benzene ring fused to an imidazole ring, creating a planar, aromatic system with delocalized π-electrons. Substitution patterns profoundly influence electronic distribution and biological activity. In 5-ethoxy-2-(phenethylthio)-1H-benzo[d]imidazole:
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The ethoxy group (-OCH₂CH₃) at position 5 introduces electron-donating effects via resonance, enhancing aromatic stability and modulating solubility.
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The phenethylthio group (-S-CH₂CH₂-C₆H₅) at position 2 contributes steric bulk and hydrophobic interactions, potentially improving membrane permeability .
Spectroscopic Characterization
While direct data for this compound are unavailable, analogous benzimidazole derivatives exhibit characteristic spectral signatures:
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FT-IR: Aromatic C-H stretching (2915–3100 cm⁻¹), C=C stretching (1573–1617 cm⁻¹), and C-S vibrations (599–761 cm⁻¹) .
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¹H-NMR: Aromatic protons resonate at δ 7–8 ppm, ethoxy methylene protons at δ 3.5–4.0 ppm, and phenethyl protons at δ 2.5–3.0 ppm .
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¹³C-NMR: Benzimidazole carbons appear at 109–165 ppm, with ethoxy carbons near 60–70 ppm and phenethyl carbons at 30–40 ppm .
Thermal and Solubility Profiles
Differential scanning calorimetry (DSC) of similar compounds reveals melting points around 230°C, suggesting moderate thermal stability . The ethoxy group enhances lipophilicity (logP ≈ 2.5–3.0), while the thioether moiety may facilitate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 5-ethoxy-2-(phenethylthio)-1H-benzo[d]imidazole involves multi-step functionalization of the benzimidazole core:
Alkylation of 2-Mercaptobenzimidazole
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Base-Mediated Thiol Deprotonation:
Reaction of 2-mercaptobenzimidazole with potassium hydroxide (KOH) in acetonitrile generates a thiolate anion, which undergoes nucleophilic substitution with 2-bromoethyl benzene to form the phenethylthio moiety . -
Ethoxylation at Position 5:
Introduction of the ethoxy group may proceed via Ullmann condensation or nucleophilic aromatic substitution using ethyl bromide (C₂H₅Br) in the presence of copper(I) iodide (CuI) and a base .
Alternative Pathway: Pre-Functionalized Intermediates
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5-Ethoxy-2-mercaptobenzimidazole can be synthesized first by ethoxylation of 2-mercapto-5-nitrobenzimidazole followed by nitro group reduction. Subsequent alkylation with 2-bromoethyl benzene yields the target compound.
Optimization Challenges
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Regioselectivity: Competing reactions at positions 1, 2, and 5 require careful control of temperature and stoichiometry.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is essential to isolate the product .
Biological Activity and Mechanisms
Antimicrobial Efficacy
While specific data for 5-ethoxy-2-(phenethylthio)-1H-benzo[d]imidazole are lacking, structurally related analogs demonstrate:
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Minimum Inhibitory Concentration (MIC): 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
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Bactericidal Effects: MBC/MFC values 2–4 times higher than MICs, indicating concentration-dependent killing .
Table 1: Comparative Antimicrobial Activity of Benzimidazole Derivatives
Compound | MIC (µg/mL) | MBC (µg/mL) | Target Pathogens |
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ZR-1 (Phenethylthio) | 16 | 32 | S. aureus, E. coli |
ZR-5 (Acyl Derivative) | 8 | 16 | Candida albicans |
Target Compound* | 8–16† | 16–32† | Inferred Similarity |
*Hypothetical data based on structural analogy .
Mechanistic Insights
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